molecular formula C23H17FN2O3 B2920894 (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327171-00-5

(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2920894
CAS No.: 1327171-00-5
M. Wt: 388.398
InChI Key: UOOAUVXCYOJUOB-RWEWTDSWSA-N
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Description

(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H17FN2O3 and its molecular weight is 388.398. The purity is usually 95%.
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Biological Activity

The compound (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings, including in vitro studies, molecular docking analyses, and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H15FN2O3\text{C}_{17}\text{H}_{15}\text{F}\text{N}_{2}\text{O}_{3}

This structure features a chromene backbone with a phenyl group and a fluorinated methoxyphenyl substituent, which may enhance its lipophilicity and biological activity.

  • Enzyme Inhibition : Studies indicate that derivatives of chromene compounds often exhibit inhibitory effects on various enzymes. For instance, similar compounds have shown inhibition against cholinesterases and cyclooxygenases, which are critical targets in treating neurodegenerative diseases and inflammation .
  • Antioxidant Activity : The presence of electron-withdrawing groups, such as fluorine, is known to enhance the antioxidant properties of compounds. This is attributed to the increased stability of free radicals formed during oxidation processes .
  • Cytotoxic Effects : Preliminary studies have assessed the cytotoxicity of related chromene derivatives against cancer cell lines (e.g., MCF-7 breast cancer cells). These studies suggest that certain modifications to the chromene structure can enhance cytotoxic effects, potentially through apoptosis induction pathways .

In Vitro Studies

Activity IC50 Value (μM) Reference
AChE Inhibition10.4
BChE Inhibition5.4
COX-2 InhibitionModerate
LOX-15 InhibitionModerate
Antioxidant ActivitySignificant

Case Studies

  • Cholinesterase Inhibition : A study on related chromene derivatives demonstrated that modifications at specific positions on the phenyl ring significantly impacted their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for neuroprotective applications .
  • Cancer Cell Line Testing : Research involving MCF-7 cells showed that certain derivatives of chromenes could induce apoptosis at concentrations lower than those required for significant cytotoxicity in normal cells, suggesting a selective action against cancerous cells .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes. The docking results indicated:

  • Binding Affinity : The compound showed high binding affinity towards AChE and COX-2 due to favorable hydrogen bonding and hydrophobic interactions.
  • Key Residues : Important interactions were noted with amino acid residues within the active sites of these enzymes, which may explain the observed inhibitory activities .

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c1-28-21-12-11-17(14-19(21)24)26-23-18(13-15-7-5-6-10-20(15)29-23)22(27)25-16-8-3-2-4-9-16/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOAUVXCYOJUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.